![molecular formula C9H6FNO2 B1279404 6-Fluoro-7-methylisatin CAS No. 57817-03-5](/img/structure/B1279404.png)
6-Fluoro-7-methylisatin
Overview
Description
Synthesis Analysis
The synthesis of 6-Fluoro-7-methylisatin involves multi-step reactions. One method involves the use of hydrogen chloride, sodium sulfate, and hydroxylamine hydrochloride in water under an inert atmosphere at 80°C . Another method involves the use of sodium hydrogencarbonate in dichloromethane at temperatures between -10 and 20°C . The reaction conditions and operations in these experiments are complex and require careful control .
Molecular Structure Analysis
The molecular structure of 6-Fluoro-7-methylisatin consists of 9 carbon atoms, 6 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms. The molecular weight is 179.15 g/mol.
Chemical Reactions Analysis
The chemical reactions involving 6-Fluoro-7-methylisatin are complex and involve multiple steps . These reactions are typically carried out under controlled conditions and require specific reagents .
Scientific Research Applications
Anticancer Activity
6-Fluoro-7-methylisatin derivatives have been studied for their potential anticancer properties. The isatin nucleus is known for its diverse pharmacological activities, and modifications at specific positions can enhance its anticancer potency. These derivatives have been assessed against various human cancer cell lines, showing promising results in preclinical studies .
Anti-Tuberculosis (Anti-TB)
Isatin and its derivatives exhibit significant activity against Mycobacterium tuberculosis, the causative agent of TB. The structural flexibility of isatin allows for the synthesis of numerous analogs with potential anti-TB properties, which are crucial in the fight against drug-resistant strains of TB .
Antimicrobial and Antifungal Effects
The antimicrobial and antifungal effects of isatin derivatives make them valuable in the development of new therapeutic agents. Their mechanism of action often involves the disruption of microbial cell wall synthesis or protein function, which can lead to the death of pathogenic organisms .
Antioxidant Properties
6-Fluoro-7-methylisatin has shown antioxidant properties, which are important in protecting cells from oxidative stress. Oxidative stress is implicated in various diseases, including neurodegenerative disorders, making isatin derivatives potential candidates for therapeutic intervention .
Anti-Inflammatory Applications
The anti-inflammatory activity of isatin derivatives can be harnessed in the treatment of chronic inflammatory diseases. By modulating key inflammatory pathways, these compounds can help reduce inflammation and alleviate symptoms associated with conditions like arthritis .
Anticonvulsant Potential
Isatin derivatives have been explored for their anticonvulsant effects, which could be beneficial in the management of epilepsy and other seizure disorders. The modification of the isatin scaffold has led to compounds with significant activity in preclinical models of seizures .
Anti-HIV Activity
Research into isatin derivatives has included the exploration of their potential as anti-HIV agents. The ability to inhibit key enzymes in the HIV life cycle makes these compounds interesting targets for the development of new antiretroviral drugs .
Environmental Monitoring: Detection of Hg2+
6-Fluoro-7-methylisatin has been utilized in the design of fluorescent probes for the detection of mercury ions (Hg2+) in environmental samples. These probes can undergo a colorimetric change upon binding to Hg2+, allowing for the visual detection of this toxic metal in water sources .
Safety and Hazards
Mechanism of Action
Target of Action
6-Fluoro-7-methylisatin, a derivative of isatin, has been found to exhibit diverse pharmacological activities Isatin and its derivatives are known to have a multi-target profile, contributing to their importance in the field of medicinal chemistry as potent chemotherapeutic agents .
Mode of Action
It is known that the structure of isatins, such as the nh at position 1 and carbonyl functions at positions 2 and 3, are leveraged for designing biologically active analogues . The incorporation of fluoro at C-7 or chloro at the C-5 position of the isatin motif enhances the potential .
Biochemical Pathways
Isatin and its derivatives are known to impact multiple biochemical pathways due to their diverse pharmacological activities .
Pharmacokinetics
The presence of a fluorine atom in the compound may influence its lipophilicity and pharmacokinetics .
Result of Action
Isatin and its derivatives are known for their diverse pharmacological activities, including anticancer, anti-tb, antifungal, antimicrobial, antioxidant, anti-inflammatory, anticonvulsant, anti-hiv, and more .
properties
IUPAC Name |
6-fluoro-7-methyl-1H-indole-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c1-4-6(10)3-2-5-7(4)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTZCVLCXNUKGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC(=O)C2=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440301 | |
Record name | 6-Fluoro-7-methylisatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00440301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-7-methylisatin | |
CAS RN |
57817-03-5 | |
Record name | 6-Fluoro-7-methylisatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00440301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 57817-03-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.